4-(Dodecyloxy)-1-naphthonitrile
Description
4-(Dodecyloxy)-1-naphthonitrile is a naphthalene derivative functionalized with a nitrile group at the 1-position and a dodecyloxy (C₁₂H₂₅O-) chain at the 4-position.
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5g/mol |
IUPAC Name |
4-dodecoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-13-18-25-23-17-16-20(19-24)21-14-11-12-15-22(21)23/h11-12,14-17H,2-10,13,18H2,1H3 |
InChI Key |
PKDLPBUMTIJCAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxy-1-naphthonitrile
Structural Differences :
- Substituent: Methoxy (-OCH₃) at the 4-position instead of dodecyloxy.
- Molecular Weight: 183.21 g/mol (vs. ~331.5 g/mol for 4-(Dodecyloxy)-1-naphthonitrile, estimated).
Key Properties :
Functional Implications :
- The methoxy group’s smaller size reduces steric hindrance but limits hydrophobic interactions. This contrasts with the dodecyloxy chain, which improves solubility in nonpolar solvents and may facilitate micelle formation or liquid crystalline behavior .
Phthalonitrile Derivatives (e.g., PN in )
Structural Differences :
- Core Structure: Benzene ring with two nitrile groups (phthalonitrile) vs. naphthalene with one nitrile.
- Substituent: PN features a hydroxyphenyl-phenylethyl group, while this compound has a linear alkyl chain.
Key Properties :
Dodecyloxy-Containing Polymers ()
Structural Similarities :
- Polymers like P3T-DDTPA incorporate dodecyloxy chains to enhance solubility and processability.
Functional Insights :
- The dodecyloxy group in polymers improves film-forming ability and thermal stability, suggesting analogous benefits for this compound in composite materials .
- Example: Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)aniline) derivatives show applications in OLEDs and photovoltaic devices .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Utility : The nitrile group in 4-Methoxy-1-naphthonitrile is reactive toward nucleophilic additions, implying that the dodecyloxy analog could serve as a precursor for functionalized naphthalenes .
- Computational Predictions : Phthalonitrile studies highlight the importance of HOMO-LUMO gaps and charge distribution, which could guide the design of this compound-based materials .
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